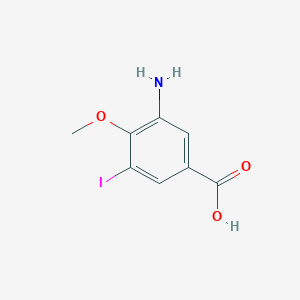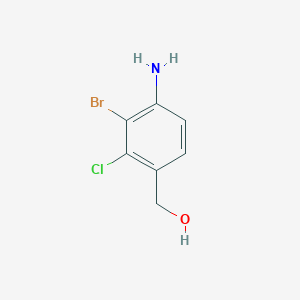
(4-Amino-3-bromo-2-chlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-bromo-2-chlorophenyl)methanol is an organic compound with the molecular formula C7H7BrClNO This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-bromo-2-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenylmethanol derivatives, followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-bromo-2-chlorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted phenylmethanol derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Amino-3-bromo-2-chlorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-bromo-2-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-chlorophenyl)methanol: Lacks the amino group, which may result in different chemical reactivity and biological activity.
(2-Amino-4-chlorophenyl)methanol: Similar structure but with different positions of the amino and halogen groups, affecting its properties.
(4-Amino-2-chlorophenyl)methanol: Similar but without the bromo group, leading to variations in its chemical behavior.
Uniqueness
(4-Amino-3-bromo-2-chlorophenyl)methanol is unique due to the specific combination and positions of its substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
(4-amino-3-bromo-2-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-2,11H,3,10H2 |
Clave InChI |
DGNTWXQJGQKZCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CO)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


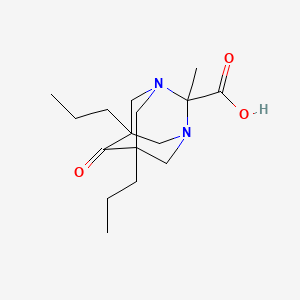
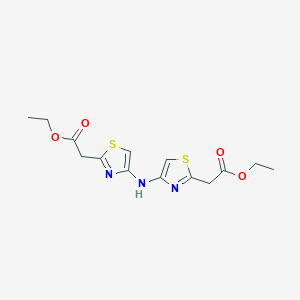
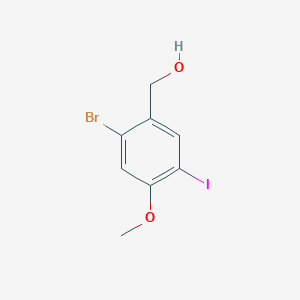
![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)



